molecular formula C14H15NO B1373531 3-Cyclopentyl-3-oxo-2-phenylpropanenitrile CAS No. 1094230-17-7

3-Cyclopentyl-3-oxo-2-phenylpropanenitrile

Cat. No.: B1373531
CAS No.: 1094230-17-7
M. Wt: 213.27 g/mol
InChI Key: HAZKPNSNJYJYRZ-UHFFFAOYSA-N
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Description

3-Cyclopentyl-3-oxo-2-phenylpropanenitrile: is an organic compound with the molecular formula C₁₄H₁₅NO It is characterized by a cyclopentyl group, a phenyl group, and a nitrile group attached to a central carbonyl carbon

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of 3-Cyclopentyl-3-oxo-2-phenylpropanenitrile typically begins with cyclopentanone and benzyl cyanide.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under reflux conditions with appropriate solvents like ethanol or methanol.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Cyclopentyl-3-oxo-2-phenylpropanenitrile can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Substituted nitriles or amides.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology and Medicine:

    Pharmaceutical Research: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

    Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.

Industry:

    Material Science: Utilized in the development of novel materials with specific properties.

    Agrochemicals: Explored for its potential use in the synthesis of pesticides and herbicides.

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-3-oxo-2-phenylpropanenitrile involves its interaction with specific molecular targets. The nitrile group can act as a nucleophile, participating in various biochemical pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, influencing their function and activity.

Comparison with Similar Compounds

  • 3-Cyclopentyl-3-oxopropanenitrile
  • 2-Phenylpropanenitrile
  • Cyclopentylphenylmethanone

Comparison:

  • 3-Cyclopentyl-3-oxo-2-phenylpropanenitrile is unique due to the presence of both a cyclopentyl and a phenyl group, which imparts distinct chemical properties.
  • 3-Cyclopentyl-3-oxopropanenitrile lacks the phenyl group, resulting in different reactivity and applications.
  • 2-Phenylpropanenitrile lacks the cyclopentyl group, affecting its steric and electronic properties.
  • Cyclopentylphenylmethanone has a similar structure but lacks the nitrile group, leading to different chemical behavior.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-cyclopentyl-3-oxo-2-phenylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c15-10-13(11-6-2-1-3-7-11)14(16)12-8-4-5-9-12/h1-3,6-7,12-13H,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAZKPNSNJYJYRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)C(C#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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